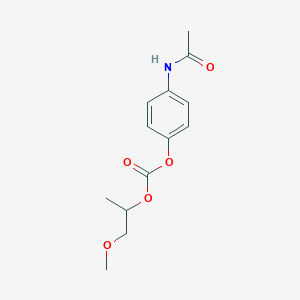![molecular formula C10H10FN3 B14188131 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline CAS No. 922711-64-6](/img/structure/B14188131.png)
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline is an organic compound that belongs to the class of anilines, which are derivatives of aniline where one or more hydrogen atoms are replaced by other groups This compound features a fluorine atom at the 5-position of the benzene ring and a pyrazolylmethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization to yield the pyrazole ring. The final step involves the reduction of the nitro group to an amine, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The fluorine atom and the pyrazolylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrazolylmethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-[(1H-pyrazol-1-yl)phenol]
- 5-Fluoro-2-[(1H-pyrazol-1-yl)benzaldehyde]
- 5-Methyl-2-[(1H-pyrazol-1-yl)benzaldehyde]
Uniqueness
5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline is unique due to the presence of both a fluorine atom and a pyrazolylmethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
922711-64-6 |
|---|---|
Molecular Formula |
C10H10FN3 |
Molecular Weight |
191.20 g/mol |
IUPAC Name |
5-fluoro-2-(pyrazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C10H10FN3/c11-9-3-2-8(10(12)6-9)7-14-5-1-4-13-14/h1-6H,7,12H2 |
InChI Key |
UBMAFBSWGYPYFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC2=C(C=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


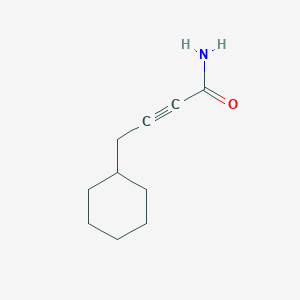
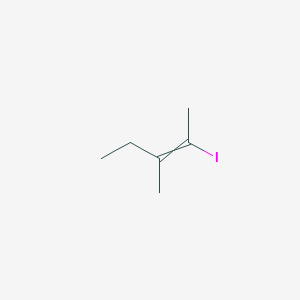
![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)
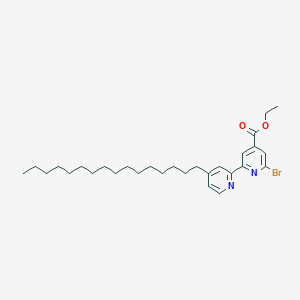
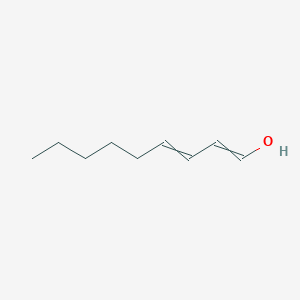
![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)
![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)
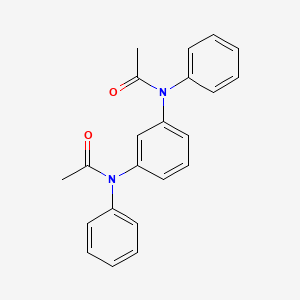

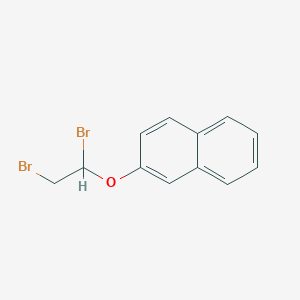
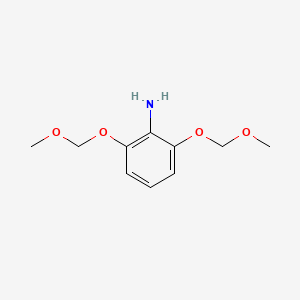
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)
